2-Methyl-1-pentylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-pentylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-4-5-7-12-8-6-11-9-10(12)2/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDIZEYCFFEWMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCNCC1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667951 |

Source

|

| Record name | 2-Methyl-1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26864-98-2 |

Source

|

| Record name | 2-Methyl-1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-pentylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Methyl-1-pentylpiperazine is a disubstituted piperazine derivative with significant potential in drug discovery. The piperazine scaffold is a common motif in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties. The introduction of a methyl group at the 2-position and a pentyl group at the 1-position creates a chiral center and modulates the lipophilicity and steric bulk of the molecule, offering opportunities for fine-tuning drug-receptor interactions.

The synthesis of this target molecule hinges on the selective N-alkylation of 2-methylpiperazine. The inherent asymmetry of the starting material, with two secondary amines of differing steric hindrance and basicity, presents a key challenge and opportunity for regioselective synthesis. The nitrogen at the 4-position is generally more nucleophilic and less sterically hindered than the nitrogen at the 1-position, adjacent to the methyl group. This inherent difference in reactivity can be exploited to achieve selective alkylation.

Two primary synthetic strategies are considered for the preparation of 2-Methyl-1-pentylpiperazine:

-

Direct Alkylation: This involves the reaction of 2-methylpiperazine with a pentyl halide (e.g., 1-bromopentane). While straightforward, this method can lead to a mixture of mono- and di-alkylated products, as well as alkylation at both nitrogen atoms, necessitating careful control of reaction conditions and potentially complex purification.

-

Reductive Amination: This is a highly efficient and widely used method for the formation of C-N bonds.[1] It involves the reaction of 2-methylpiperazine with a carbonyl compound, in this case, valeraldehyde (pentanal), to form an intermediate iminium ion, which is then reduced in situ to the desired amine. This one-pot procedure often provides higher yields and greater selectivity compared to direct alkylation.[2]

This guide will focus on the reductive amination approach due to its superior control and efficiency.

Synthetic Pathway: Reductive Amination

The reductive amination of 2-methylpiperazine with valeraldehyde is the recommended pathway for the synthesis of 2-Methyl-1-pentylpiperazine. This reaction proceeds in two main steps: the formation of an iminium ion intermediate followed by its reduction.

Sources

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties of Substituted Piperazines, with a Focus on 2-Methyl-1-pentylpiperazine

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential example of a "privileged scaffold" in drug discovery. Its unique combination of structural rigidity, basicity, and the capacity for diverse substitution at two distinct points has made it a cornerstone in the design of therapeutic agents, particularly those targeting the central nervous system (CNS). The ability of the piperazine core to engage in critical hydrogen bonding interactions while allowing for fine-tuning of physicochemical properties like lipophilicity and metabolic stability through N-substitution is paramount to its success.

This guide provides a comprehensive technical overview of the chemical properties of asymmetrically substituted piperazines, using 2-Methyl-1-pentylpiperazine as a focal model. While specific experimental data for this exact molecule is not extensively published, its chemical behavior can be expertly inferred by dissecting its constituent parts: the foundational 2-methylpiperazine core and the N-pentyl substituent. We will explore its synthesis, reactivity, and predicted spectroscopic profile, grounding our analysis in the established chemistry of related, well-documented piperazine derivatives. This approach, rooted in fundamental principles, offers researchers and drug development professionals a robust framework for understanding and manipulating this valuable chemical entity.

Section 1: Physicochemical Profile and Safe Handling

The chemical identity and properties of a molecule dictate its behavior in both chemical and biological systems. The introduction of a methyl group at the C-2 position breaks the symmetry of the piperazine ring, while the pentyl group at the N-1 position significantly influences its lipophilicity and steric profile.

Core Properties

The properties of 2-Methyl-1-pentylpiperazine can be predicted by starting with the known data for its parent structure, 2-methylpiperazine, and considering the additive contribution of the pentyl group.

| Property | 2-Methylpiperazine (Parent Core) | 2-Methyl-1-pentylpiperazine (Predicted) | Rationale for Prediction / Data Source |

| Molecular Formula | C₅H₁₂N₂ | C₁₀H₂₂N₂ | Addition of a C₅H₁₀ fragment. |

| Molar Mass | 100.16 g/mol [1] | 170.30 g/mol | Calculated from the molecular formula. |

| CAS Number | 109-07-9[1] | Not assigned | Not commercially prevalent. |

| Boiling Point | ~155-156 °C | > 200 °C | The addition of the five-carbon chain will significantly increase the boiling point due to increased van der Waals forces. |

| LogP (Lipophilicity) | -0.4[1] | ~2.0 - 2.5 | The pentyl group is a large, nonpolar alkyl chain that will substantially increase the molecule's partition coefficient, favoring lipid environments. |

| pKa (Basicity) | pKa₁ ≈ 5.2, pKa₂ ≈ 9.8 | pKa₁ ≈ 5.0, pKa₂ ≈ 10.0 | The electron-donating pentyl group may slightly increase the basicity of the adjacent N4 nitrogen. Steric hindrance around N1 would slightly decrease its basicity. |

Safety and Handling Protocol

Substituted piperazines, particularly low-molecular-weight derivatives, are often classified as corrosive and flammable liquids.[2][3] Safe handling is critical to prevent personal exposure and ensure experimental integrity.

Mandatory Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[4][5]

-

Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors, which can be harmful.[4]

-

Ignition Sources: The compound is expected to be flammable. Keep away from open flames, hot surfaces, and spark-producing equipment. Use non-sparking tools for transfers.[2][3]

-

Static Discharge: Ground and bond containers during transfer to prevent the buildup of static electricity, which can serve as an ignition source.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to violent reactions.[2][5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. The compound is likely hygroscopic.[5]

First Aid Measures (In Case of Exposure):

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention as the substance is expected to cause severe skin burns.[3][5]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention, as ingestion can cause severe damage and perforation of the esophagus.[3][5]

Section 2: Synthesis Strategies and Methodologies

The synthesis of 2-Methyl-1-pentylpiperazine is a multi-step process that logically separates into the formation of the core heterocyclic ring followed by its specific N-functionalization.

Synthesis of the 2-Methylpiperazine Core

A reliable method for producing the 2-methylpiperazine scaffold involves the catalytic hydrogenation of a protected precursor, such as 1-benzyl-3-methylpiperazine. The benzyl group serves as an effective protecting group that can be cleanly removed under standard hydrogenolysis conditions.

Protocol: Debenzylation of 1-Benzyl-3-methylpiperazine [6]

-

Reactor Setup: To a 100 mL four-neck flask equipped with a magnetic stirrer, thermometer, condenser, and a gas inlet, add 1-benzyl-3-methylpiperazine (9.5 g, 50 mmol), water (50 g), and 5% Palladium on Carbon (Pd/C, 1.0 g, 50% wet).

-

Reaction: Heat the mixture to 40°C while stirring. Purge the flask with hydrogen gas and maintain a positive hydrogen atmosphere (e.g., using a balloon).

-

Monitoring: Continue stirring at 40°C for 6 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: The aqueous solution contains the 2-methylpiperazine product. It can be isolated by distillation or used directly in the next step. The yield is typically quantitative.[6]

N-Alkylation to Form 2-Methyl-1-pentylpiperazine

With the 2-methylpiperazine core in hand, the final step is the introduction of the pentyl group. This is typically achieved via direct alkylation or reductive amination. Direct alkylation with a pentyl halide is straightforward. The key to success is controlling the regioselectivity. The nitrogen at position 1 is less sterically hindered than the nitrogen at position 4 (which is adjacent to the methyl group), making it the more nucleophilic and kinetically favored site for alkylation.

Protocol: Direct N-Alkylation with 1-Bromopentane

-

Reactor Setup: In a round-bottom flask, dissolve 2-methylpiperazine (5.0 g, 50 mmol) in a suitable solvent like acetonitrile (100 mL).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 8.3 g, 60 mmol), to act as an acid scavenger.

-

Alkylating Agent: Add 1-bromopentane (7.55 g, 50 mmol) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 8-12 hours, monitoring by TLC or GC.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by redissolving the residue in a solvent like dichloromethane, washing with water to remove any remaining salts, drying the organic layer over sodium sulfate, and removing the solvent. Final purification is best accomplished via flash column chromatography on silica gel.

Section 3: Chemical Reactivity and Further Functionalization

The chemical reactivity of 2-Methyl-1-pentylpiperazine is dominated by the remaining secondary amine at the N4 position. This site provides a handle for further derivatization, a key feature leveraged in combinatorial chemistry and lead optimization.

-

N4 Nucleophilicity: The N4 nitrogen retains a lone pair of electrons and an available proton, making it a competent nucleophile. It can readily undergo reactions typical of secondary amines.

-

Acylation: Reaction with acyl chlorides or acid anhydrides will form the corresponding N4-amide. This is a common strategy to introduce diverse functional groups and modulate the basicity of the piperazine ring.[7]

-

Further Alkylation: The N4 position can be alkylated, though this often requires more forcing conditions than the initial N1 alkylation due to increased steric hindrance. This allows for the synthesis of fully substituted, tertiary bis-amine structures.

-

C-H Functionalization: While direct functionalization of the C-H bonds of the piperazine ring is challenging due to the electronic effects of the two nitrogen atoms, modern methods using photoredox or transition metal catalysis have been developed.[8][9] These advanced techniques allow for the installation of aryl or vinyl groups directly onto the carbon skeleton, opening new avenues for structural diversification. The presence of the second nitrogen often complicates these reactions compared to simpler piperidine systems.[8][9]

Section 4: Predictive Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While experimental spectra for 2-Methyl-1-pentylpiperazine are not available, a detailed prediction of its key spectroscopic features can be made based on established chemical shift and frequency correlations.[10][11]

| Technique | Expected Features | Rationale |

| ¹H NMR | ~0.9 ppm (t, 3H): Terminal -CH₃ of the pentyl group.~1.3 ppm (m, 4H): -CH₂-CH₂-CH₂- of the pentyl group.~1.5 ppm (m, 2H): -CH₂-CH₂N- of the pentyl group.~1.1 ppm (d, 3H): C2-methyl group, split by the adjacent proton.~2.2-3.0 ppm (m, 9H): Complex multiplet region for the seven piperazine ring protons and the N-CH₂- of the pentyl group.~1.5-2.5 ppm (s, broad, 1H): N4-H proton; signal may be broad and its position is solvent-dependent. | Chemical shifts are determined by the electronic environment. Alkyl protons are shielded and appear upfield (0.9-1.5 ppm). Protons adjacent to nitrogen are deshielded and appear further downfield (2.2-3.0 ppm). The splitting patterns (t=triplet, d=doublet, m=multiplet) are predicted by the number of adjacent protons.[12] |

| ¹³C NMR | ~10 Signals: Expect 10 distinct carbon signals due to the molecule's asymmetry.~14 ppm: Terminal -CH₃ of the pentyl group.~20 ppm: C2-methyl group.~22-30 ppm: Pentyl chain -CH₂- carbons.~45-60 ppm: Piperazine ring carbons and the N-CH₂- of the pentyl group. | The number of unique carbon environments determines the number of signals. Carbons attached to nitrogen appear in the 45-60 ppm range, while standard sp³ hybridized carbons appear further upfield. |

| IR Spectroscopy | ~3300 cm⁻¹ (weak-medium, broad): N-H stretch of the secondary amine.2960-2850 cm⁻¹ (strong, sharp): Aliphatic C-H stretches from the pentyl and methyl groups.~1460 cm⁻¹ (medium): C-H bending vibrations.~1100-1250 cm⁻¹ (medium): C-N stretching vibrations. | The vibrational frequencies correspond to specific bond types within the molecule. The N-H stretch is a key diagnostic peak for secondary amines. The strong C-H stretching region confirms the aliphatic nature of the molecule.[13][14] |

| Mass Spectrometry (EI) | M⁺ at m/z = 170: The molecular ion peak.m/z = 113: Fragment corresponding to the loss of a butyl radical (•C₄H₉) from the pentyl chain (alpha-cleavage).m/z = 99: The 2-methylpiperazine radical cation, from cleavage of the N-pentyl bond. | Electron Impact (EI) mass spectrometry causes fragmentation at the weakest bonds. Alpha-cleavage next to the nitrogen atom is a highly favored fragmentation pathway for amines. |

Section 5: Significance and Applications in Drug Development

The 2-Methyl-1-pentylpiperazine structure, while a specific example, embodies several strategic designs used in medicinal chemistry.

-

Modulating Lipophilicity for CNS Penetration: The N-pentyl group significantly increases the molecule's lipophilicity (LogP). This is a critical parameter for drugs targeting the CNS, as a higher LogP often facilitates crossing the blood-brain barrier. However, excessive lipophilicity can also lead to poor solubility and increased non-specific binding or toxicity. The pentyl chain represents a balance that researchers can tune by using shorter or longer alkyl chains.

-

The "Magic Methyl" Effect: The introduction of a methyl group, particularly at a position adjacent to a reactive site or a point of metabolic attack, can have a profound impact on a drug candidate's properties.[8] This "magic methyl effect" can improve metabolic stability by blocking oxidative metabolism or enhance binding affinity by filling a small hydrophobic pocket in a receptor. The C-2 methyl group in this scaffold could serve such a purpose.

-

Receptor Targeting: N-substituted piperazines are prolific in CNS drug discovery. Different substituents on the second nitrogen (N4) can direct the molecule's activity towards specific receptors. For example, attaching various aryl or heterocyclic moieties to the N4 position of similar piperazine cores has yielded potent ligands for dopamine (D2/D3) and serotonin (5-HT) receptors.[15][16] The 2-Methyl-1-pentylpiperazine structure serves as an excellent intermediate, where the N4 position is free for the construction of a chemical library to screen for desired pharmacological activity.

Conclusion

2-Methyl-1-pentylpiperazine stands as an exemplary model for understanding the rich and versatile chemistry of asymmetrically substituted piperazines. By analyzing its structure through the lens of its constituent parts, we can confidently predict its physicochemical properties, devise logical and efficient synthetic routes, and anticipate its reactivity and spectroscopic signature. The strategic placement of the methyl and pentyl groups highlights key concepts in modern drug design, including the modulation of lipophilicity for CNS targeting and the potential for metabolic stabilization. For researchers and scientists in drug development, a thorough grasp of the principles outlined in this guide is essential for harnessing the full potential of the piperazine scaffold to create novel and effective therapeutic agents.

References

-

Dandepally, S. R., & Williams, A. L. (2017). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 13, 2336–2349. Retrieved from [Link]

-

Acros Organics. (2023). Safety Data Sheet: 2-Methylpiperazine. Retrieved from [Link]

-

Herraiz, T., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(21), 6448-6457. Retrieved from [Link]

-

Dandepally, S. R., & Williams, A. L. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 305-321. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-(p-tolyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Chojnacka-Wójcik, E., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-365. Retrieved from [Link]

-

Li, Y., et al. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(2), 148-154. Retrieved from [Link]

- Google Patents. (n.d.). CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin.

-

Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Parlak, C., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1125, 364-372. Retrieved from [Link]

-

Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. Retrieved from [Link]

-

UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.fi [fishersci.fi]

- 6. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 7. Reactions of Piperazines | Ambeed [ambeed.com]

- 8. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. youtube.com [youtube.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Pharmacological Characterization of 2-Methyl-1-pentylpiperazine

Abstract: This technical guide provides a comprehensive framework for the complete pharmacological, pharmacokinetic, and toxicological profiling of the novel compound 2-Methyl-1-pentylpiperazine. As a member of the substituted piperazine class, this molecule holds potential for significant central nervous system activity, yet its specific profile is uncharacterized in current literature. This document outlines a logical, multi-stage experimental roadmap designed for researchers in drug discovery and development. It details the requisite in vitro and in vivo assays, explains the scientific rationale behind each methodological choice, and provides standardized protocols to ensure data integrity and reproducibility. The objective is to guide the systematic investigation of 2-Methyl-1-pentylpiperazine from initial receptor screening to preliminary behavioral and safety assessment, thereby establishing a foundational understanding of its therapeutic potential and liabilities.

Introduction and Rationale

Substituted piperazines are a well-established class of compounds known for a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, and stimulant effects.[1][2] Their biological actions are typically mediated by interactions with monoamine neurotransmitter systems, specifically the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as various G-protein coupled receptors (GPCRs) like serotonin and dopamine receptor subtypes.[3][4] The specific substitutions on the piperazine ring dictate the compound's affinity, selectivity, and functional activity at these targets.[5]

2-Methyl-1-pentylpiperazine is a novel entity featuring a methyl group at the 2-position of the piperazine ring and an N-pentyl substituent. This unique combination suggests a potential for central nervous system (CNS) activity, but its pharmacological profile is currently unknown. The N-alkyl chain (pentyl) is expected to increase lipophilicity, potentially enhancing blood-brain barrier penetration. The C-methylation could influence stereoselectivity and metabolic stability.

This guide presents a systematic approach to fully characterize the pharmacological profile of 2-Methyl-1-pentylpiperazine. The workflow is designed to first identify primary molecular targets, then quantify the compound's functional effects at these targets, and finally, evaluate its broader physiological and behavioral consequences in relevant biological systems.

Proposed Synthesis and Physicochemical Characterization

A plausible synthetic route is essential for obtaining high-purity material for pharmacological testing. Based on established methods for synthesizing N-substituted piperazines, a two-step process is proposed.[6][7]

Protocol 2.1: Proposed Synthesis of 2-Methyl-1-pentylpiperazine

-

Step 1: N-Alkylation. Combine 2-methylpiperazine (1.0 eq) with 1-bromopentane (1.1 eq) in a suitable solvent such as acetonitrile.

-

Step 2: Base Addition. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.

-

Step 3: Reaction. Heat the mixture under reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 4: Workup and Purification. Upon completion, cool the reaction, filter out the inorganic salts, and concentrate the solvent in vacuo. Purify the resulting crude product via column chromatography on silica gel to yield 2-Methyl-1-pentylpiperazine.

-

Step 5: Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Once synthesized, the compound's fundamental physicochemical properties should be determined, as they critically influence its biological behavior.

| Property | Predicted Value / Method | Rationale |

| Molecular Weight | 170.30 g/mol | Calculated from chemical formula (C₁₀H₂₂N₂). |

| logP (Lipophilicity) | ~3.0 - 3.5 | Estimated using software (e.g., ChemDraw). High lipophilicity suggests good membrane permeability. |

| pKa | ~8.5 - 9.5 | Estimated based on the piperazine moiety. Determines ionization state at physiological pH. |

| Aqueous Solubility | Low to Moderate | To be determined experimentally (e.g., nephelometry). Crucial for formulation and assay buffer selection. |

In Vitro Pharmacological Profiling: Target Identification and Functional Characterization

The primary goal of in vitro profiling is to identify the molecular targets of 2-Methyl-1-pentylpiperazine and determine its potency and efficacy. Given the pharmacology of related piperazines, the initial screening should focus on monoamine transporters and key serotonin/dopamine receptors.[8][9]

Primary Target Screening: Radioligand Binding Assays

Competitive radioligand binding assays are a robust method to determine the affinity of a test compound for a specific receptor or transporter.[10][11] The assay measures the ability of 2-Methyl-1-pentylpiperazine to displace a known high-affinity radioligand from its target.[12]

Protocol 3.1.1: Monoamine Transporter and Receptor Binding Assays

-

Preparation of Membranes: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human DAT, SERT, NET, or various receptor subtypes (e.g., 5-HT₂A, D₂).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET), and a range of concentrations of 2-Methyl-1-pentylpiperazine (e.g., 0.1 nM to 100 µM).

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound/Free Ligand: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand while unbound ligand passes through.

-

Quantification: Wash the filters with ice-cold buffer to remove residual unbound radioligand. Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Table 3.1: Hypothetical Binding Affinity (Ki, nM) Profile

| Target | Radioligand | Hypothetical Ki (nM) | Interpretation |

| hDAT | [³H]-WIN 35,428 | 85 | Potent affinity for the dopamine transporter. |

| hSERT | [³H]-Citalopram | 1250 | Moderate-to-low affinity for the serotonin transporter. |

| hNET | [³H]-Nisoxetine | 250 | Moderate affinity for the norepinephrine transporter. |

| h5-HT₂A | [³H]-Ketanserin | 450 | Moderate affinity for the serotonin 2A receptor. |

| hD₂ | [³H]-Spiperone | >10,000 | Negligible affinity for the dopamine D2 receptor. |

This hypothetical data suggests the compound is a potent ligand at the dopamine transporter with secondary activity at NET and 5-HT₂A.

Functional Activity: Neurotransmitter Uptake Inhibition Assays

Binding affinity does not describe the functional consequence of the interaction. For transporters, a functional uptake assay is critical to determine if the compound acts as an inhibitor (blocker) or a substrate (releaser).[14][15]

Protocol 3.2.1: Synaptosome or Cell-Based Monoamine Uptake Assay

-

Cell/Tissue Preparation: Use either synaptosomes prepared from rat brain tissue or HEK293 cells expressing the human transporters (hDAT, hSERT, hNET).[16][17]

-

Pre-incubation: Aliquot the cells/synaptosomes into a 96-well plate and pre-incubate them with varying concentrations of 2-Methyl-1-pentylpiperazine for 10-15 minutes at 37°C.

-

Initiate Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine) to initiate uptake.[16]

-

Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake process by rapid filtration and washing with ice-cold buffer, similar to the binding assay protocol.

-

Quantification & Analysis: Quantify the radioactivity trapped inside the cells/synaptosomes via liquid scintillation counting. Determine the IC₅₀ value for uptake inhibition by plotting the percentage of inhibition versus the log concentration of the compound.

A low IC₅₀ value in this assay, coupled with a high binding affinity, would confirm that 2-Methyl-1-pentylpiperazine is an inhibitor of monoamine transport.

Diagram 3.1: In Vitro Pharmacological Screening Workflow

Caption: Workflow for in vitro pharmacological characterization.

Pharmacokinetics: ADME-Tox Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its behavior in vivo.[18] Early in vitro ADME and toxicity screening helps identify potential liabilities that could lead to late-stage drug development failure.[19][20]

In Vitro ADME Assays

| Assay | Protocol Summary | Rationale & Interpretation |

| Metabolic Stability | Incubate the compound with liver microsomes (human, rat) and NADPH. Measure the disappearance of the parent compound over time using LC-MS. | Determines intrinsic clearance. A short half-life suggests rapid metabolism, which may limit bioavailability and duration of action.[18] |

| CYP450 Inhibition | Use fluorescent probe substrates for major CYP isoforms (e.g., 3A4, 2D6, 2C9). Measure the inhibition of probe metabolism by the test compound. | Identifies potential for drug-drug interactions. Significant inhibition of a major CYP enzyme is a major liability. |

| Plasma Protein Binding | Use rapid equilibrium dialysis to measure the fraction of the compound bound to plasma proteins. | High plasma protein binding reduces the free fraction of the drug available to interact with its target. |

| Cell Permeability | Use a Caco-2 cell monolayer assay to measure bidirectional transport (apical to basolateral and vice versa). | Predicts intestinal absorption. A high efflux ratio may indicate the compound is a substrate for transporters like P-glycoprotein. |

Preliminary In Vitro Toxicology

| Assay | Protocol Summary | Rationale & Interpretation |

| Cytotoxicity | Expose a relevant cell line (e.g., HepG2 liver cells) to increasing concentrations of the compound for 24-48 hours. Measure cell viability using an MTS or LDH release assay. | Provides an early indication of general toxicity. A low CC₅₀ (cytotoxic concentration 50%) is undesirable. |

| hERG Channel Blockade | Use an automated patch-clamp system to measure the effect of the compound on potassium current through the hERG channel expressed in HEK293 cells. | hERG blockade is a critical liability linked to cardiac arrhythmia (QT prolongation). An IC₅₀ < 10 µM is a significant concern. |

Diagram 4.1: Potential Dopamine Transporter Interaction

Caption: Hypothesized mechanism: Inhibition of dopamine reuptake.

In Vivo Pharmacodynamic and Behavioral Assessment

In vivo studies are necessary to confirm that the in vitro activity translates into a physiological effect in a whole organism. Animal models, typically rodents, are used to assess the compound's CNS effects.[21]

Protocol 5.1: Locomotor Activity Assessment in Mice

This assay is a primary screen for stimulant or sedative effects. Compounds that inhibit dopamine and norepinephrine reuptake are expected to increase locomotor activity.[8]

-

Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and the open-field arenas (e.g., 40x40 cm boxes equipped with infrared beams) for at least 60 minutes.

-

Dosing: Administer 2-Methyl-1-pentylpiperazine via intraperitoneal (i.p.) injection at several doses (e.g., 1, 3, 10 mg/kg) and a vehicle control (e.g., saline).

-

Data Collection: Immediately place the mice back into the open-field arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

-

Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

A dose-dependent increase in distance traveled would be consistent with a stimulant-like profile, corroborating the in vitro findings of DAT/NET inhibition.

Conclusion and Future Directions

This guide outlines a foundational strategy for the pharmacological characterization of 2-Methyl-1-pentylpiperazine. The proposed workflow, moving from in vitro target identification to in vivo behavioral validation, provides a robust framework for generating a comprehensive pharmacological profile.

The hypothetical data presented suggest that 2-Methyl-1-pentylpiperazine may act as a dopamine-preferring reuptake inhibitor with stimulant-like properties. If these initial findings are confirmed, further studies would be warranted, including:

-

Drug Discrimination Studies: To compare its subjective effects to known stimulants like cocaine or amphetamine.

-

Metabolite Identification: To understand how the compound is transformed in the body and whether its metabolites are active.

-

Full Pharmacokinetic Studies: To determine key parameters like half-life, bioavailability, and brain penetration in a rodent model.

-

Expanded Safety Profiling: To investigate potential off-target effects and establish a preliminary safety margin.

By following this systematic approach, researchers can efficiently and rigorously elucidate the pharmacological nature of 2-Methyl-1-pentylpiperazine, paving the way for a clear understanding of its potential therapeutic applications or abuse liability.

References

-

Jia, C., Li, J., Hao, G. et al. (2020). In Silico ADME/Tox Profiling of Natural Products. Molecules, 25(19), 4507. Available at: [Link]

-

Steffensen, S. C., Williams, J. T., & Garris, P. A. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1774-1785. Available at: [Link]

-

Kelley, B. D. (2018). In vitro receptor binding assays. In Methods in Molecular Biology (Vol. 1706, pp. 153-172). Humana Press. Available at: [Link]

-

Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior, 88(1), 55-63. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98086, 2-Methyl-1-phenylpiperazine. Retrieved January 20, 2026, from [Link].

-

Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.3. Available at: [Link]

-

Wikipedia contributors. (2023, December 1). Substituted piperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link].

-

Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. Available at: [Link]

-

Grand View Research. (2023). ADME Toxicology Testing Market Size, Share & Trends Analysis Report. Available at: [Link]

-

Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067. Available at: [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 20, 2026, from [Link].

-

Schifano, F., Papanti, D., & Corkery, J. M. (2024). Piperazine Abuse and Psychosis: A Systematic Review of the Literature. Medicina, 60(6), 948. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 20, 2026, from [Link].

-

Singh, S., Kumar, R., Tripathi, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. Available at: [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature reviews. Drug discovery, 2(3), 192-204. Available at: [Link]

-

Ramamoorthy, S., Shippenberg, T. S., & Jayanthi, L. D. (2016). Overview of Monoamine Transporters. Current protocols in pharmacology, 72, 12.16.1-12.16.27. Available at: [Link]

-

Kuran, B., & Stanczak, A. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta poloniae pharmaceutica, 58(5), 357–365. Available at: [Link]

-

Leonardi, A., Motta, G., & Caccia, S. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6140. Available at: [Link]

-

Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. Available at: [Link]

-

Szafran, K., Satała, G., & Starowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(10), 1544–1560. Available at: [Link]

-

González-Mariño, I., Quintana, J. B., & Rodríguez, I. (2024). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. Available at: [Link]

- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Rothman, R. B., Baumann, M. H., & Dersch, C. M. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Available at: [Link]

-

Singh, S., Kumar, R., Tripathi, S., et al. (2025). The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules. Chemical Biology & Drug Design. Available at: [Link]

-

BMG LABTECH. (n.d.). Binding Assays. Retrieved January 20, 2026, from [Link].

-

Li, Y., Zhang, J., & Wang, Y. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. Available at: [Link]

-

European Patent Office. (2019). EP3154955B1 - Method for synthesis of N-methyl piperazine diphenolamide and related composition. Available at: [Link].

-

Biocompare. (2015). ADME/Tox: Creating a Safer Drug-Discovery Pipeline. Retrieved January 20, 2026, from [Link].

-

Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, biochemistry, and behavior, 88(1), 55–63. Available at: [Link]

-

Zanda, M., Fadda, P., & Chiamulera, C. (2019). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of clinical medicine, 8(11), 1957. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. biocompare.com [biocompare.com]

- 19. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cell4pharma.com [cell4pharma.com]

- 21. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Evaluation Framework for 2-Methyl-1-pentylpiperazine: An In-depth Technical Guide for Preclinical Development

Foreword: Navigating the Preclinical Gauntlet for Novel Piperazine Derivatives

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of therapeutic agents.[1] Its versatility, however, is matched by a complex toxicological profile that necessitates a rigorous and well-designed safety evaluation for any new analogue. This guide provides a comprehensive, multi-tiered framework for the toxicological assessment of 2-Methyl-1-pentylpiperazine, a novel piperazine derivative. As direct toxicological data for this specific compound is not publicly available, this document serves as a proactive, experience-driven roadmap for researchers, scientists, and drug development professionals. By leveraging established protocols and insights from structurally related piperazine compounds, we will outline a self-validating system of experimentation designed to thoroughly characterize the safety profile of 2-Methyl-1-pentylpiperazine and support its potential progression towards clinical evaluation.

The Piperazine Conundrum: Anticipating the Toxicological Landscape

Piperazine and its derivatives exhibit a broad spectrum of pharmacological activities, but they are also associated with a range of adverse effects.[2] Understanding these class-wide liabilities is paramount to designing a targeted and efficient toxicological evaluation.

1.1 Neurotoxicity and Psychoactive Effects: Many piperazine derivatives, such as 1-benzylpiperazine (BZP), exhibit dopaminergic and serotonergic activity, leading to stimulant effects.[2][3] These psychoactive properties can also manifest as neurotoxic effects, including agitation, anxiety, and seizures.[2] Studies using the in vivo model Caenorhabditis elegans have demonstrated that some piperazine designer drugs can induce locomotor deficits and neuronal damage.[3]

1.2 Hepatotoxicity: The liver is a primary site for the metabolism of many xenobiotics, including piperazines, primarily via cytochrome P450 (CYP450) enzymes.[2] In vitro studies on various piperazine derivatives have demonstrated the potential for hepatotoxicity, characterized by increased formation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH) and ATP, and the induction of apoptosis.[4][5]

1.3 Genotoxicity and Carcinogenicity: While some piperazine derivatives have been shown to be non-genotoxic in bacterial reverse mutation assays (Ames test) and in vitro chromosomal aberration tests, the potential for genotoxicity must be evaluated on a case-by-case basis.[6] Long-term carcinogenicity studies are also a critical component of a comprehensive toxicological profile.[1]

1.4 Dermal and Ocular Irritation: Safety data sheets for structurally similar compounds, such as 2-methylpiperazine, indicate a potential for severe skin burns and eye damage.[7]

A Multi-Tiered Strategy for Toxicological Evaluation

A robust toxicological assessment should follow a tiered approach, moving from computational and in vitro models to more complex in vivo systems. This strategy allows for early identification of potential hazards and refinement of subsequent studies.

Tier 1: In Silico and Physicochemical Characterization

Before embarking on extensive laboratory testing, computational (in silico) models can provide valuable predictions of a compound's pharmacokinetic and toxicological properties.

2.1 ADMET Prediction: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters. This can help to identify potential liabilities, such as poor oral bioavailability or potential for hERG channel inhibition.

2.2 Physicochemical Characterization:

-

Solubility: Determine the aqueous solubility of 2-Methyl-1-pentylpiperazine, as poor solubility can complicate in vitro and in vivo testing.

-

pKa: Determine the acid dissociation constant(s) to understand the ionization state of the molecule at physiological pH.

-

LogP: Measure the partition coefficient to assess the lipophilicity of the compound, which can influence its absorption and distribution.

Tier 2: In Vitro Toxicity Assessment

In vitro assays provide a rapid and cost-effective means of screening for various toxicological endpoints.

2.3 Cytotoxicity Assays: A panel of cytotoxicity assays should be employed to assess the compound's effect on cell viability and membrane integrity.

Table 1: Recommended In Vitro Cytotoxicity Assays

| Assay | Principle | Endpoint |

| MTT Assay | Measures the metabolic activity of viable cells by assessing the reduction of tetrazolium salts. | IC50 (half-maximal inhibitory concentration) |

| LDH Assay | Quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes. | Percentage of cytotoxicity |

| Neutral Red Uptake | Assesses cell viability by measuring the uptake of the supravital dye into the lysosomes of viable cells.[8] | IC50 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-Methyl-1-pentylpiperazine for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

2.4 Genotoxicity Assays:

-

Ames Test (Bacterial Reverse Mutation Assay): This is a standard initial screen for mutagenicity, assessing the ability of the compound to induce mutations in different strains of Salmonella typhimurium.[6]

-

In Vitro Micronucleus Assay: This assay detects chromosomal damage by identifying the formation of micronuclei in cultured mammalian cells.

2.5 Hepatotoxicity Assessment:

-

HepaRG or HepG2 Cell Lines: Utilize human liver cell lines to assess the potential for drug-induced liver injury.[4][5]

-

Mechanism-based Assays: If cytotoxicity is observed, further assays can be conducted to investigate the underlying mechanisms, such as measuring ROS production, mitochondrial membrane potential, and caspase-3 activation.[4][5]

Diagram: In Vitro Toxicity Workflow

Caption: A streamlined workflow for the initial in vitro toxicological screening of 2-Methyl-1-pentylpiperazine.

Tier 3: In Vivo Toxicity Assessment

In vivo studies are essential for understanding the systemic effects of a compound and for establishing a safe dose range for potential human trials.[9]

2.6 Acute Toxicity Studies:

-

Animal Model: Typically conducted in two rodent species (e.g., rats and mice).

-

Objective: To determine the median lethal dose (LD50) and to identify the clinical signs of toxicity after a single high dose.

-

Route of Administration: Should be consistent with the intended clinical route.[10]

2.7 Repeat-Dose Toxicity Studies:

-

Duration: The duration of these studies depends on the intended duration of clinical use.[11] For early-phase clinical trials, a 28-day study is often sufficient.

-

Objective: To identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Parameters to Monitor:

-

Clinical observations (daily)

-

Body weight and food consumption (weekly)

-

Hematology and clinical chemistry (at termination)

-

Urinalysis (at termination)

-

Organ weights (at termination)

-

Histopathology of major organs and tissues

-

Table 2: Key Parameters in a 28-Day Repeat-Dose Rodent Study

| Category | Parameters |

| In-life | Clinical signs, body weight, food/water consumption, functional observational battery (FOB) |

| Clinical Pathology | Hematology (e.g., CBC, differential), Clinical Chemistry (e.g., ALT, AST, BUN, creatinine) |

| Terminal | Gross necropsy, organ weights (e.g., liver, kidneys, brain, spleen), histopathology of a comprehensive list of tissues |

Diagram: In Vivo Toxicology Study Design

Caption: A logical progression for in vivo toxicological evaluation, from acute to repeat-dose studies.

Metabolism and Safety Pharmacology

3.1 Metabolism: As many piperazines are metabolized by CYP450 enzymes, it is crucial to conduct in vitro metabolism studies using human liver microsomes to identify the major metabolites.[2] The toxicity of these metabolites should also be considered.

3.2 Safety Pharmacology: These studies are designed to investigate the potential effects of 2-Methyl-1-pentylpiperazine on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, at doses intended for therapeutic use.

Data Synthesis and Risk Assessment

The culmination of this comprehensive evaluation is a thorough risk assessment. This involves integrating the data from all tiers of testing to:

-

Identify all potential toxicological hazards.

-

Establish a clear dose-response relationship for each adverse effect.

-

Determine a safe starting dose for first-in-human clinical trials.

Conclusion

The toxicological evaluation of a novel compound like 2-Methyl-1-pentylpiperazine is a complex but essential undertaking. By adopting the structured, multi-tiered approach outlined in this guide, researchers can systematically and efficiently characterize its safety profile. This framework, grounded in established toxicological principles and informed by the known liabilities of the piperazine class, provides a robust pathway for advancing promising new chemical entities from the laboratory to the clinic, while prioritizing patient safety.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.

-

Grings, M., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology, 40(3), 363-372. [Link]

-

Moreira, A. M., et al. (2015). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. Toxicology Letters, 238(2), S237. [Link]

- BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models.

- Sigma-Aldrich. (2025).

-

Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology Letters, 238(2), S237. [Link]

-

Khan, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1). [Link]

-

Yilmaz, V. T., et al. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. FABAD Journal of Pharmaceutical Sciences, 42(1), 39-44. [Link]

- BenchChem. (2025).

- Santa Cruz Biotechnology. (n.d.).

-

PubChem. (n.d.). 2-Methyl-1-(p-tolyl)piperazine. Retrieved from [Link]

-

Dargan, P. I., & Wood, D. M. (2020). How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe. British Journal of Pharmacology, 177(19), 4359-4369. [Link]

- Fisher Scientific. (2025).

-

Aris, F. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. BioBridges. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(23), 8503. [Link]

-

Meyer, M. R., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 421-432. [Link]

-

PubChem. (n.d.). 2-Methyl-1-phenylpiperazine. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]

-

Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. [Link]

- Das, N. R., et al. (2024). Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. World Journal of Pharmaceutical Science and Research, 3(6), 483-501.

- EFSA Panel on Food Additives and Flavourings (FAF). (2024). Flavouring group evaluation 419 (FGE.419): 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one. EFSA Journal, 22(5), e08765.

-

Li, Y., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-1132. [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]

-

El-hady, S. M., et al. (2024). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. ACS Sustainable Chemistry & Engineering. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Marmara Pharmaceutical Journal » Submission » Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring [dergipark.org.tr]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. criver.com [criver.com]

- 10. noblelifesci.com [noblelifesci.com]

- 11. pacificbiolabs.com [pacificbiolabs.com]

A Technical Guide to 1-Pentyl-2-methylpiperazine: Synthesis, Characterization, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

This guide provides a comprehensive technical overview of 1-pentyl-2-methylpiperazine, a substituted piperazine derivative. The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] Understanding the synthesis, properties, and characterization of specific analogues like 1-pentyl-2-methylpiperazine is crucial for the development of novel chemical entities. This document details its formal nomenclature, stereochemistry, a robust synthetic protocol, and the analytical data required for its unambiguous identification.

Nomenclature and Structure Elucidation

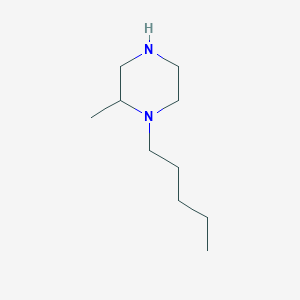

The topic compound, "2-Methyl-1-pentylpiperazine," is more precisely identified using IUPAC nomenclature as 1-pentyl-2-methylpiperazine . The numbering of the piperazine ring begins at one of the nitrogen atoms (position 1) and proceeds around the ring. Therefore, the pentyl group is attached to the nitrogen at position 1, and the methyl group is attached to the adjacent carbon at position 2.

Key Structural Features:

-

Molecular Formula: C₁₀H₂₂N₂

-

Core Scaffold: A saturated six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 (piperazine).

-

Substituents: A pentyl group is located on the N1 nitrogen, and a methyl group is on the C2 carbon.

-

Chirality: The carbon atom at position 2 (C2) is a stereocenter. Consequently, 1-pentyl-2-methylpiperazine can exist as a racemic mixture of two enantiomers, (S)-1-pentyl-2-methylpiperazine and (R)-1-pentyl-2-methylpiperazine, or as a single enantiomer if synthesized from a chiral starting material.[3][4] The specific stereoisomer can significantly influence its pharmacological activity.

Chemical Structure of 1-Pentyl-2-methylpiperazine (racemate)

Physicochemical and Calculated Properties

While extensive experimental data for this specific molecule is not publicly catalogued, its fundamental properties can be calculated based on its structure. These values are essential for planning synthetic workups, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₂ | Calculated |

| Molecular Weight | 170.30 g/mol | Calculated |

| Exact Mass | 170.17830 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 15.26 Ų | Calculated |

| logP (Predicted) | ~2.0 - 2.5 | Calculated |

| Hydrogen Bond Donors | 1 (the N-H at position 4) | Calculated |

| Hydrogen Bond Acceptors | 2 (the two nitrogen atoms) | Calculated |

Synthesis: Selective N-Alkylation

The most direct and widely adopted method for preparing 1-pentyl-2-methylpiperazine is through the selective mono-N-alkylation of 2-methylpiperazine.[2][5][6] This nucleophilic substitution reaction involves the secondary amine of the starting material attacking an alkyl halide.

Causality of Experimental Design:

-

Starting Material: 2-Methylpiperazine (CAS: 109-07-9) is chosen as the precursor.[7] It possesses two secondary amines with different steric environments. The nitrogen at position 4 is less sterically hindered than the nitrogen at position 1 (adjacent to the methyl group), making it more nucleophilic. However, under controlled conditions, mono-alkylation can be achieved effectively.

-

Alkylating Agent: 1-Bromopentane is an effective electrophile. It is preferred over 1-chloropentane due to the better leaving group ability of bromide, facilitating the reaction.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a crucial component. It acts as a mild, heterogeneous base to neutralize the hydrobromic acid (HBr) generated during the reaction.[6][8] This prevents the protonation and deactivation of the piperazine nucleophile, driving the reaction to completion.

-

Solvent: Acetonitrile (MeCN) is an ideal polar aprotic solvent for this type of SN2 reaction. It effectively dissolves the reactants while not interfering with the nucleophilic attack.

-

Purification: The workflow includes a standard aqueous workup to remove inorganic salts (KBr, excess K₂CO₃) and a final purification by flash column chromatography to isolate the desired mono-alkylated product from any unreacted starting material or potential di-alkylated byproducts.

Experimental Protocol: Synthesis of 1-Pentyl-2-methylpiperazine

Objective: To synthesize 1-pentyl-2-methylpiperazine via direct N-alkylation of 2-methylpiperazine.

Materials:

-

2-Methylpiperazine (1.0 eq)

-

1-Bromopentane (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-methylpiperazine (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.5 eq) to the suspension.

-

Stir the mixture vigorously at room temperature for 20-30 minutes.

-

Slowly add 1-bromopentane (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃, KBr) and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 1-pentyl-2-methylpiperazine.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 1-pentyl-2-methylpiperazine.

Analytical Characterization (Predicted Data)

Unambiguous structure confirmation relies on a combination of spectroscopic methods. The following tables outline the predicted data for 1-pentyl-2-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 3.0 - 2.8 | m | 3H | H-3 (axial), H-5 (axial), H-2 |

| ~ 2.8 - 2.6 | m | 2H | H-3 (equatorial), H-5 (equatorial) |

| ~ 2.5 - 2.3 | m | 2H | H-6 (axial & equatorial) |

| ~ 2.3 - 2.1 | m | 2H | -N-CH₂ -(CH₂)₃CH₃ (α-methylene) |

| ~ 1.8 (broad s) | s | 1H | NH (at position 4) |

| ~ 1.5 - 1.4 | m | 2H | -N-CH₂-CH₂ -(CH₂)₂CH₃ (β-methylene) |

| ~ 1.3 - 1.2 | m | 4H | -(CH₂)₂-CH₂ -CH₂ -CH₃ (γ, δ-methylenes) |

| ~ 1.05 | d | 3H | C2-CH₃ (doublet) |

| ~ 0.9 | t | 3H | -(CH₂)₄-CH₃ (triplet) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 58-60 | -C H₂- pentyl (α) |

| ~ 55-57 | C -2 |

| ~ 54-56 | C -3 |

| ~ 50-52 | C -5 |

| ~ 46-48 | C -6 |

| ~ 29-31 | -C H₂- pentyl (γ) |

| ~ 27-29 | -C H₂- pentyl (β) |

| ~ 22-24 | -C H₂- pentyl (δ) |

| ~ 18-20 | C2-C H₃ |

| ~ 14 | -C H₃ pentyl |

Mass Spectrometry (MS)

For Mass Spectrometry with Electron Ionization (EI-MS), the molecular ion peak and characteristic fragmentation patterns would be expected.

| m/z Value | Interpretation |

| 170 | [M]⁺, Molecular ion peak |

| 155 | [M - CH₃]⁺, Loss of the methyl group at C2 |

| 113 | [M - C₄H₉]⁺, Loss of a butyl radical from the pentyl chain |

| 99 | Cleavage of the pentyl group, leaving the piperazine fragment |

| 85 | Characteristic fragment of the substituted piperazine ring |

| 70 | Further fragmentation of the piperazine ring |

Relevance and Applications in Drug Discovery

The N-alkyl piperazine motif is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. It is frequently used as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs).

-

CNS-Acting Agents: The piperazine ring is present in numerous antipsychotic and antidepressant drugs, such as clozapine and trifluoperazine.

-

Kinase Inhibitors: N,N'-dialkylpiperazines are found in several kinase inhibitors used for cancer treatment.[2]

-

Antagonists and Modulators: N-alkyl piperazine side chains have been instrumental in developing potent antagonists for receptors like CXCR4, which is implicated in HIV entry and cancer metastasis.[9]

The synthesis and characterization of novel derivatives like 1-pentyl-2-methylpiperazine contribute to the expansion of chemical libraries and provide new building blocks for structure-activity relationship (SAR) studies in drug discovery programs.

References

-

1-Methyl-4-pent-2-yl-piperazine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available from: [Link]

-

1,4-Dipentyl-2-methylpiperazine - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

-

1-Methylpiperazine | C5H12N2 | CID 53167. PubChem, National Institutes of Health. Available from: [Link]

-

Piperazine, 1-methyl-. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

- Method for preparing n-alkyl-piperazines. Google Patents. WO2014184039A1.

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available from: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, National Institutes of Health. Available from: [Link]

-

2-Methylpiperazine | C5H12N2 | CID 66057. PubChem, National Institutes of Health. Available from: [Link]

-

N-METHYLPIPERAZINE. Ataman Kimya. Available from: [Link]

-

2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219. PubChem, National Institutes of Health. Available from: [Link]

-

1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK. Available from: [Link]

-

Piperazine, 1-methyl-. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

Piperazine, 1-methyl-. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

- Method for preparing 1-methylpiperazine. Google Patents. US2905673A.

-

Preparation of chiral 2-methylpiperazine. ResearchGate. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. Available from: [Link]

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 2-Methyl-1-pentylpiperazine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methyl-1-pentylpiperazine (NMR, IR, MS)

Introduction

Molecular Structure and Atom Numbering

For clarity in the following spectroscopic analysis, the atoms of 2-Methyl-1-pentylpiperazine are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of 2-Methyl-1-pentylpiperazine with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1] The predicted ¹H NMR spectrum of 2-Methyl-1-pentylpiperazine in a typical deuterated solvent like CDCl₃ would show distinct signals for the protons of the pentyl group and the methyl-substituted piperazine ring.

Predicted ¹H NMR Data for 2-Methyl-1-pentylpiperazine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5' (CH₃) | 0.9 | triplet | 3H |

| H4' (CH₂) | 1.3 | sextet | 2H |

| H3' (CH₂) | 1.4 | quintet | 2H |

| H2' (CH₂) | 1.5 | quintet | 2H |

| H1' (CH₂) | 2.4 | triplet | 2H |

| Piperazine ring CH, CH₂ | 2.3 - 3.0 | multiplet | 7H |

| C2-CH₃ | 1.1 | doublet | 3H |

| N4-H | 1.7 (broad) | singlet | 1H |

Interpretation and Rationale:

-

Pentyl Group: The terminal methyl group (H5') is expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group (H4'). The methylene protons of the pentyl chain (H2', H3', H4') will resonate as complex multiplets in the range of 1.3-1.5 ppm. The methylene group attached to the nitrogen (H1') will be deshielded and is predicted to be a triplet around 2.4 ppm.

-

Piperazine Ring: The protons on the piperazine ring will exhibit complex splitting patterns due to coupling with each other, appearing as a multiplet in the 2.3-3.0 ppm region.

-

Methyl Group: The methyl group at the C2 position is expected to be a doublet around 1.1 ppm, resulting from coupling to the single proton at C2.

-

N-H Proton: The proton on the N4 nitrogen will likely appear as a broad singlet around 1.7 ppm. Its chemical shift can be variable and it may exchange with deuterium if a protic solvent is used.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[1] For 2-Methyl-1-pentylpiperazine, a proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data for 2-Methyl-1-pentylpiperazine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C5' (CH₃) | 14.1 |

| C4' (CH₂) | 22.6 |

| C3' (CH₂) | 29.5 |

| C2' (CH₂) | 26.8 |

| C1' (CH₂) | 59.0 |

| C2 (CH) | 55.0 |

| C3 (CH₂) | 46.0 |

| C5 (CH₂) | 46.5 |

| C6 (CH₂) | 57.0 |

| C2-CH₃ | 15.0 |

Interpretation and Rationale:

-

Pentyl Group: The carbon atoms of the pentyl chain are expected in the aliphatic region (14-30 ppm), with the terminal methyl carbon (C5') being the most shielded. The C1' carbon, being directly attached to the nitrogen, will be the most deshielded of the pentyl group, appearing around 59.0 ppm.

-

Piperazine Ring: The carbon atoms of the piperazine ring are predicted to resonate in the 46-57 ppm range. The substitution at C2 and N1 will influence the precise chemical shifts.

-

Methyl Group: The methyl carbon at the C2 position is expected to have a chemical shift around 15.0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Methyl-1-pentylpiperazine is expected to show characteristic absorption bands for N-H, C-H, and C-N bonds.

Predicted IR Absorption Bands for 2-Methyl-1-pentylpiperazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 (broad) | N-H stretch | Secondary amine (piperazine N-H) |

| 2850-2960 | C-H stretch | Aliphatic (pentyl and piperazine C-H) |

| 1450-1470 | C-H bend | Alkanes |

| 1000-1250 | C-N stretch | Amines |

Interpretation and Rationale:

-

N-H Stretch: A broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.

-

C-H Stretch: Strong absorption bands between 2850 and 2960 cm⁻¹ are expected due to the C-H stretching vibrations of the pentyl and methyl groups, as well as the piperazine ring.

-

C-H Bend: Absorptions in the 1450-1470 cm⁻¹ range correspond to the bending vibrations of the C-H bonds.

-

C-N Stretch: The C-N stretching vibrations of the amines will likely appear in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.[1] For 2-Methyl-1-pentylpiperazine, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) and several characteristic fragment ions.

Predicted Mass Spectral Data for 2-Methyl-1-pentylpiperazine

-

Molecular Formula: C₁₀H₂₂N₂

-

Molecular Weight: 170.30 g/mol

-

Predicted Molecular Ion (M⁺): m/z 170

Predicted Fragmentation Pattern:

The fragmentation of piperazine derivatives is often dominated by cleavage of the ring and the substituents.[1] A common fragmentation pathway involves alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom.

Caption: A simplified predicted fragmentation pathway for 2-Methyl-1-pentylpiperazine.

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak is expected at an m/z of 170.

-